molecular formula C12H12O2 B8756902 2-(2-Methyl-1H-inden-3-yl)acetic acid CAS No. 4709-50-6

2-(2-Methyl-1H-inden-3-yl)acetic acid

Cat. No.: B8756902
CAS No.: 4709-50-6
M. Wt: 188.22 g/mol
InChI Key: YHQYMZZGPRHDKO-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-inden-3-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group at the 2-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 2-methylindene with acetic acid derivatives. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-methylindene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, and heat.

    Reduction: LiAlH4, H2 with a palladium catalyst, and ethanol.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).

Major Products Formed

Scientific Research Applications

2-(2-Methyl-1H-inden-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][3].

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in cell division and growth.

    2-Methylindole-3-acetic acid: A derivative with similar structural features but different biological activities.

    5-Fluoro-2-methyl-1H-indene-3-acetic acid:

Uniqueness

2-(2-Methyl-1H-inden-3-yl)acetic acid is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

4709-50-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-(2-methyl-3H-inden-1-yl)acetic acid

InChI

InChI=1S/C12H12O2/c1-8-6-9-4-2-3-5-10(9)11(8)7-12(13)14/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

YHQYMZZGPRHDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylindanone (0.112 mole), cyanacetic acid (10.5 g., 0.123 mole), acetic acid (6.6 g.), and ammonium acetate (1.7 g.) in dry toluene (15.5 ml.) was refluxed with stirring for 21 hrs., as the liberated water was collected in a Dean Stark trap. The toluene was concentrated and the residue dissolved in 60 ml. of hot ethanol and 14 ml. of 2.2 N aqueous potassium hydroxide solution. 22 g. Of 85% KOH in 150 ml. of water was added and the mixture refluxed for 13 hr. under N2. The ethanol was removed under vacuum, 500 ml. water added, the aqueous solution washed well with ether and then boiled with charcoal. The aqueous filtrate was acidified to pH 2 with 50% hydrochloric acid, cooled and the precipitate of 2-methylinden-3-acetic acid was collected.
Quantity
0.112 mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One

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